Product packaging for Sodium 2-(azetidine-1-sulfonyl)acetate(Cat. No.:CAS No. 1354951-05-5)

Sodium 2-(azetidine-1-sulfonyl)acetate

Cat. No.: B2741047
CAS No.: 1354951-05-5
M. Wt: 201.17
InChI Key: BCOJWYMUEKOKLY-UHFFFAOYSA-M
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Description

Sodium 2-(azetidine-1-sulfonyl)acetate (CAS 1354951-05-5) is a chemical compound with the molecular formula C5H8NNaO4S and a molecular weight of 201.18 g/mol . This biochemical reagent is intended for research use only and is not for human or veterinary drug use. The compound features an azetidine ring, a four-membered heterocycle of significant interest in drug discovery, coupled with a sulfonylacetate moiety . This structure makes it a valuable building block in medicinal chemistry, particularly as a lead compound for developing new pharmacologically active molecules . Research into similar azetidine and sulfonamide-based structures has shown a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Consequently, this reagent is suited for chemical research investigating reaction mechanisms involving azetidine and sulfonyl groups, as well as for use in biochemical assays aimed at understanding the biological activity and therapeutic potential of analogous compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NNaO4S B2741047 Sodium 2-(azetidine-1-sulfonyl)acetate CAS No. 1354951-05-5

Properties

IUPAC Name

sodium;2-(azetidin-1-ylsulfonyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S.Na/c7-5(8)4-11(9,10)6-2-1-3-6;/h1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJWYMUEKOKLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Sodium 2 Azetidine 1 Sulfonyl Acetate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Sulfonylacetate Moiety

A retrosynthetic analysis of Sodium 2-(azetidine-1-sulfonyl)acetate reveals two primary strategic disconnections. The most logical disconnection is at the nitrogen-sulfur bond, leading to an azetidine (B1206935) precursor and a sulfonylacetic acid derivative. A second disconnection can be considered at the carbon-sulfur bond of the sulfonylacetate moiety.

The primary disconnection strategy points to two key fragments: azetidine and a suitable 2-sulfonylacetate synthon. This approach is generally favored due to the commercial availability or well-established syntheses of both azetidine and various sulfonylating agents.

Key Precursors and Starting Materials for Sulfonylate and Azetidine Formation

The synthesis of the target molecule relies on the strategic selection of precursors for both the azetidine ring and the sulfonylacetate group.

Azetidine Precursors: The formation of the azetidine ring can be achieved through several established routes. A common method involves the cyclization of 3-amino-1-propanol derivatives. rsc.org This precursor can be synthesized from readily available starting materials. Another versatile approach is the intramolecular cyclization of γ-haloamines, often prepared from corresponding amino alcohols. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of protected amine substrates also provides a modern route to the azetidine core. organic-chemistry.org Furthermore, the ring expansion of aziridines offers a pathway to functionalized azetidines. organic-chemistry.org

Sulfonylacetate Precursors: The sulfonylacetate moiety can be introduced using a variety of sulfonylating agents. A key precursor is 2-chloro-2-oxo-1-ethanesulfonyl chloride, which can be prepared from the corresponding sulfonic acid. Alternatively, sulfonyl chlorides such as chloromethanesulfonyl chloride can be employed, followed by functionalization to introduce the acetate (B1210297) group. The synthesis of sulfonylacetic acid derivatives can be achieved through the reaction of sulfoacetic dichloride with appropriate nucleophiles. nih.gov The direct use of sulfonyl chlorides is a common method for the sulfonylation of amines. organic-chemistry.org

Precursor TypeKey PrecursorsStarting Materials
Azetidine Formation 3-Amino-1-propanolCommercially available
γ-HaloaminesAmino alcohols
Picolinamide-protected aminesAliphatic amines
AziridinesAlkenes, amines
Sulfonylacetate Formation 2-Chloro-2-oxo-1-ethanesulfonyl chlorideSulfonic acids
Chloromethanesulfonyl chlorideMethane
Sulfoacetic dichlorideAcetic acid

Mechanistic Considerations in Precursor Functionalization and Ring Closure

The mechanisms involved in the formation of the azetidine ring and its subsequent functionalization are critical to understanding and optimizing the synthesis.

Azetidine Ring Closure: The intramolecular cyclization of a γ-haloamine to form an azetidine ring typically proceeds via an SN2 mechanism. The amino group acts as a nucleophile, displacing the halide from the γ-carbon. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization. Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. nih.gov In palladium-catalyzed C-H amination, the mechanism involves the formation of a palladium-nitrene intermediate, which then undergoes intramolecular C-H insertion to form the azetidine ring. rsc.org

N-Sulfonylation: The reaction of azetidine with a sulfonyl chloride to form the sulfonamide linkage is a nucleophilic substitution reaction at the sulfur atom. The nitrogen atom of the azetidine ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The mechanism can be influenced by the nature of the amine and the sulfonylating agent. acs.orgresearchgate.net For instance, the reaction of amines with sulfonyl chlorides in the presence of atomized sodium in an ethanol-THF mixture under sonic conditions has been reported to proceed efficiently. researchgate.net

Classical and Modern Synthetic Routes to Azetidine-Sulfonyl Compounds

A variety of synthetic routes, both classical and modern, can be employed for the synthesis of azetidine-sulfonyl compounds, offering flexibility in terms of starting materials and reaction conditions.

Multi-Step Synthesis Pathways and Optimization Strategies

A common multi-step pathway to this compound involves the initial synthesis of the azetidine ring, followed by N-sulfonylation.

Azetidine Synthesis: A robust method for preparing the azetidine core on a multi-gram scale starts from N-allyl amino diols, proceeding through N-alkylation, protection of the primary alcohol, formation of a benzylic chloride, and subsequent intramolecular cyclization. nih.gov Optimization of this step often involves screening different bases and reaction temperatures to maximize the yield and stereoselectivity of the cyclization. nih.gov

N-Sulfonylation: Once the azetidine ring is formed, the next step is the crucial N-sulfonylation. This is typically achieved by reacting the azetidine with a suitable sulfonyl chloride, such as 2-chloroacetylsulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. Optimization of this step involves careful control of the stoichiometry of the reagents and the reaction temperature to avoid side reactions, such as the opening of the strained azetidine ring. ambeed.com A transition metal-free strategy for the dehydrogenative β-sulfonylation of tertiary cyclic amines using N-iodosuccinimide has also been developed, offering a mild alternative. nih.gov

Final Salt Formation: The final step involves the conversion of the resulting sulfonylacetic acid derivative to its sodium salt, which can be achieved by treatment with a sodium base such as sodium hydroxide (B78521) or sodium bicarbonate.

Convergent and Divergent Synthetic Approaches for Structural Diversity

Both convergent and divergent synthetic strategies can be employed to generate a library of this compound derivatives for structure-activity relationship studies.

Convergent Synthesis: A convergent approach involves the separate synthesis of the azetidine core and a functionalized sulfonylacetate side chain, which are then coupled in a final step. This strategy is advantageous as it allows for the independent modification of both fragments, leading to a more efficient generation of diverse analogs. For example, a variety of substituted azetidines can be prepared and then reacted with a common sulfonylacetate precursor.

Divergent Synthesis: In a divergent approach, a common intermediate, such as 2-(azetidine-1-sulfonyl)acetic acid, is synthesized and then further functionalized to create a range of derivatives. For instance, the carboxylic acid group can be converted to various esters, amides, or other functional groups. This approach is useful for exploring the effect of modifications at a specific position of the molecule. The development of divergent routes to azetidine sulfonyl fluorides has been shown to provide access to a broad chemical space of medicinal relevance. nih.gov These azetidine sulfonyl fluorides can then react with a wide range of nucleophiles. nih.gov

Catalytic Strategies in the Formation of Sulfonyl and Azetidine Linkages

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity.

Azetidine Ring Formation: Palladium catalysis has been effectively used for the intramolecular amination of unactivated C-H bonds to form azetidines. organic-chemistry.org This method avoids the need for pre-functionalization of the carbon skeleton. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org

Sulfonyl Linkage Formation: While the N-sulfonylation of amines is often a non-catalytic process, certain catalysts can promote the reaction. For instance, indium has been used to catalyze the sulfonylation of amines, allowing the synthesis of a wide range of sulfonamides in excellent yields. organic-chemistry.org The use of catalytic methods can lead to milder reaction conditions and broader substrate scope. The development of catalytic methods for the reaction of sulfonyl fluorides with amines provides a modern approach to the synthesis of sulfonamides. acs.org

ReactionCatalystAdvantages
Azetidine Formation Palladium complexesC-H activation, avoids pre-functionalization
Lanthanide triflates (e.g., La(OTf)3)High yields, regioselective
Sulfonyl Linkage Formation Indium saltsMild conditions, broad substrate scope
Copper complexesEnables use of sulfonyl fluorides

Role of Transition Metal Catalysis (e.g., Cu-catalyzed reactions)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the construction and functionalization of the azetidine ring system. Copper catalysts are advantageous due to their relatively low cost, low toxicity, and versatile reactivity.

One prominent copper-catalyzed approach involves multicomponent reactions (MCRs). For instance, a highly efficient CuI-catalyzed MCR has been developed for the synthesis of functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives from terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org This reaction proceeds under mild, base-free conditions, offering high yields (up to 94%) and a broad substrate scope. organic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition pathway, where a copper-acetylide intermediate reacts with a sulfonyl azide (B81097) to form a ketenimine, which then undergoes cycloaddition with the carbodiimide. organic-chemistry.org

Another significant strategy is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which provides a concise method for constructing the azetidine core via a [3+1] radical cascade cyclization. the-innovation.org Copper(I) catalysis is also instrumental in the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. acs.orgnih.gov This tandem process involves a the-innovation.orgorganic-chemistry.org-rearrangement and a 4π-electrocyclization, demonstrating the utility of copper in mediating complex transformations to access functionalized azetidines. acs.orgnih.gov

Palladium catalysis has also been employed for the synthesis of azetidines. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the formation of functionalized azetidines from amine substrates bearing a picolinamide (B142947) (PA) directing group. rsc.org This method features low catalyst loading and predictable selectivities. organic-chemistry.org

CatalystReaction TypeStarting MaterialsKey Features
Copper(I) Iodide (CuI)Multicomponent ReactionTerminal alkynes, sulfonyl azides, carbodiimidesHigh efficiency, mild conditions, base-free, high yields. organic-chemistry.org
Photo-induced CopperRadical AnnulationAliphatic amines, alkynes[3+1] radical cascade cyclization. the-innovation.org
Copper(I)Skeletal RearrangementO-propargylic oximesTandem the-innovation.orgorganic-chemistry.org-rearrangement and 4π-electrocyclization. acs.orgnih.gov
Palladium(II) AcetateIntramolecular C-H AminationPicolinamide (PA) protected aminesγ-C(sp³)–H activation, predictable selectivity. organic-chemistry.orgrsc.org

Organocatalytic and Metal-Free Approaches

While transition metal catalysis is prevalent, organocatalytic and metal-free methods offer valuable alternatives, avoiding potential metal contamination in the final products. These approaches often rely on the activation of substrates through the formation of reactive intermediates using small organic molecules as catalysts.

For the synthesis of azetidine derivatives, metal-free approaches can include intramolecular cyclizations of appropriately functionalized precursors. For example, the iodine-mediated cyclization of homoallyl amines provides a diastereoselective route to cis-2,4-disubstituted azetidines via a 4-exo trig cyclization. nih.gov

Another metal-free strategy involves the ring contraction of larger heterocyclic systems. A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. nih.gov This reaction proceeds in the presence of potassium carbonate and can incorporate various nucleophiles like alcohols, phenols, and anilines. nih.gov

Furthermore, the reaction of alkynyl ketones with N-tosylimines can be catalyzed by triphenylphosphine (B44618) (Bu₃P) or 4-(Dimethylamino)pyridine (DMAP) to yield highly functionalized azetidines, showcasing a metal-free cycloaddition pathway. organic-chemistry.org

ApproachKey TransformationSubstratesReagents/Conditions
Iodocyclization4-exo trig cyclizationHomoallyl aminesIodine, sodium hydrogen carbonate. nih.govrsc.org
Ring ContractionNucleophilic addition-ring contractionα-bromo N-sulfonylpyrrolidinonesPotassium carbonate, various nucleophiles. nih.gov
Cycloaddition[2+2] CycloadditionAlkynyl ketones, N-tosyliminesBu₃P or DMAP. organic-chemistry.org

Control of Selectivity in Azetidine-Sulfonylacetate Synthesis

Achieving high levels of selectivity—regio-, diastereo-, and enantio—is paramount in the synthesis of complex molecules like this compound and its derivatives.

Regioselective Functionalization

Regioselectivity in the functionalization of azetidines can be controlled by various factors, including the directing ability of existing functional groups and the nature of the reagents. The azetidine ring itself can act as a directing group in the ortho-C-H functionalization of aryl-substituted azetidines. nih.gov Through the use of organolithium reagents, selective lithiation at the ortho positions can be achieved, allowing for the introduction of various electrophiles. nih.gov

In the synthesis of the azetidine ring, regioselective intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) triflate (La(OTf)₃), provides a direct route to 3-hydroxyazetidines. frontiersin.org This reaction tolerates a range of functional groups and proceeds with high regioselectivity. frontiersin.org

Diastereoselective and Enantioselective Synthesis Approaches

The control of stereochemistry is a critical aspect of modern synthetic chemistry. For azetidine synthesis, several diastereoselective and enantioselective methods have been developed.

Diastereoselective synthesis can be achieved through various cyclization strategies. For example, the iodine-mediated cyclization of homoallyl amines yields cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes is another effective method. rsc.org

Enantioselective approaches often rely on the use of chiral catalysts. A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the synthesis of chiral 2,3-disubstituted azetidines. researchgate.netnih.gov This method installs both a boryl and an allyl group across the double bond with high diastereo- and enantioselectivity. researchgate.netnih.gov Similarly, chiral copper(I) catalysis enables the highly enantioselective [3+1]-cycloaddition of silyl-protected enoldiazoacetates with aza-ylides to produce chiral 2-azetidine carboxylates. nih.gov

MethodType of SelectivityKey Features
Directed ortho-MetalationRegioselectiveAzetidine ring as a directing group. nih.gov
Intramolecular Aminolysis of EpoxidesRegioselectiveLa(OTf)₃ catalysis. frontiersin.org
IodocyclizationDiastereoselectiveFormation of cis-2,4-disubstituted azetidines. nih.gov
Copper-catalyzed DifunctionalizationEnantio- and DiastereoselectiveBoryl allylation of azetines. researchgate.netnih.gov
Copper-catalyzed [3+1] CycloadditionEnantioselectiveSynthesis of chiral 2-azetidine carboxylates. nih.gov

Chiral Auxiliary and Ligand Design for Asymmetric Transformations

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

In the context of azetidine synthesis, (S)-1-Phenylethylamine has been used as a chiral auxiliary and a nitrogen source to prepare an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated significant utility in asymmetric transformations due to their predictable stereodirecting effects. scielo.org.mxresearchgate.net

The design of chiral ligands for transition metal catalysts is another powerful strategy for inducing enantioselectivity. The development of C₂-symmetric and non-symmetrical P,N-ligands has led to highly effective catalysts for a variety of asymmetric reactions. nih.gov For instance, Cu-azetidine complexes, where the azetidine itself is a chiral ligand, have been successfully used as catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk

Functional Group Compatibility and Protecting Group Strategies

The compatibility of various functional groups with the reaction conditions is a crucial consideration in multistep syntheses. Protecting groups are often necessary to temporarily mask reactive functionalities that would otherwise interfere with a desired transformation.

In the synthesis of azetidine derivatives, methods have been developed that tolerate a wide array of functional groups. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of epoxides is compatible with acid-sensitive groups like Boc, PMB, and TBS, as well as Lewis basic functionalities such as nitriles and sulfides. frontiersin.org Similarly, palladium-catalyzed C-H amination shows excellent functional group tolerance. rsc.org

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. jocpr.com For the nitrogen atom of the azetidine ring, common protecting groups include sulfonyl groups (e.g., tosyl), which are robust but can be cleaved under specific reductive conditions. The Boc (tert-Butoxycarbonyl) group is another widely used N-protecting group, which is stable to a range of conditions but readily removed with acid. nih.govbiosynth.com In syntheses involving amino acid-like structures, protecting groups such as Fmoc (9-Fluorenylmethyloxycarbonyl) for amines and various esters for carboxylic acids are standard. creative-peptides.com

Protecting GroupFunctional Group ProtectedCleavage Conditions
Tosyl (Ts)Amine (N-H)Reductive cleavage (e.g., Na/liquid NH₃). creative-peptides.com
tert-Butoxycarbonyl (Boc)Amine (N-H)Acidic conditions (e.g., TFA). biosynth.comcreative-peptides.com
Benzyl (Bn)Alcohol (O-H), Amine (N-H)Hydrogenolysis (H₂/Pd).
Trityl (Tr)Alcohol (O-H)Mildly acidic conditions. nih.gov
Silyl ethers (e.g., TBS, TIPS)Alcohol (O-H)Fluoride (B91410) sources (e.g., TBAF). utsouthwestern.edu

Reactivity and Mechanistic Investigations of Sodium 2 Azetidine 1 Sulfonyl Acetate

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical transformations. The electrophilicity is primarily centered on the sulfonyl sulfur and the carbon atoms of the azetidine (B1206935) ring, while nucleophilic character is associated with the enolizable acetate (B1210297) portion.

The sulfur atom in the azetidine-1-sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, rendering it significantly electrophilic. This electrophilicity makes it a potential site for nucleophilic attack. Reactions at the sulfonyl sulfur are analogous to nucleophilic substitution reactions observed in arenesulfonyl chlorides and other sulfonamides. nih.govyoutube.com

Generally, these substitutions at a tetracoordinate sulfur atom can proceed through either a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate. nih.govresearchgate.net For sulfonamides, nucleophilic attack by species like water or hydroxide (B78521) can lead to the cleavage of the sulfur-nitrogen bond. youtube.com While plausible, such reactions typically require harsh conditions (e.g., strong acid or base and heat) and are often kinetically less favorable than reactions involving the strained ring system. acs.org The primary role of the sulfonyl group in this molecule is often to activate the azetidine ring rather than to act as the primary electrophilic center itself.

The most prominent feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain provides a strong thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.net The reactivity is further enhanced by the N-sulfonyl group, which is strongly electron-withdrawing. This effect reduces the electron density on the ring's carbon atoms, increasing their electrophilicity and making them highly susceptible to nucleophilic attack. researchgate.net

Nucleophilic ring-opening of N-sulfonylazetidines is a well-established transformation that can proceed under various conditions, typically via an SN2 mechanism. organic-chemistry.orgnih.gov This process involves the attack of a nucleophile at one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. nih.gov The regioselectivity of the attack is often governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom. nih.gov

A diverse array of nucleophiles can be employed in these reactions, as summarized in the table below.

Table 1: Nucleophilic Ring-Opening Reactions of N-Sulfonylazetidines
Nucleophile ClassExample NucleophileReaction ConditionsProduct TypeReference
Alcohols/PhenolsMethanol, PhenolBase (e.g., K₂CO₃)β-Amino ether organic-chemistry.orgnih.gov
AnilinesAnilineBase (e.g., K₂CO₃)β-Diamino derivative organic-chemistry.orgnih.gov
OrganometallicsOrganotrifluoroboratesLiClO₄ / (n-Bu)₄NHSO₄γ-Amino boronic ester derivative rsc.org
HalidesAcyl HalidesCatalyst (e.g., chiral squaramide)γ-Halo amide rsc.org
Intramolecular (Amide)Pendant amide groupAcidic pHCyclized lactam nih.gov

The acetate portion of Sodium 2-(azetidine-1-sulfonyl)acetate provides a site for nucleophilic reactivity. The protons on the α-carbon (the carbon atom situated between the sulfonyl group and the carboxylate) are significantly acidic. This increased acidity is due to the powerful electron-withdrawing and resonance-stabilizing effects of both the adjacent sulfonyl (SO₂) and carboxylate (COO⁻) groups. masterorganicchemistry.com

Treatment with a suitable base can readily deprotonate this α-carbon to form a resonance-stabilized enolate anion. masterorganicchemistry.commsu.edu This enolate is a soft carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 alkylations with alkyl halides. libretexts.orgresearchgate.netyoutube.com

The general scheme for this reactivity is as follows:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to ensure complete and irreversible formation of the enolate. libretexts.org

Nucleophilic Attack: The resulting enolate anion attacks an electrophile, such as a primary alkyl halide, in an SN2 fashion to form a new C-C bond at the α-position. libretexts.orgyoutube.com

Furthermore, the ester functionality can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, azetidine-1-sulfonylacetic acid. youtube.comresearchgate.net Subsequent heating could potentially lead to decarboxylation, although the stability of the resulting α-sulfonyl carbanion would influence the feasibility of this reaction.

Reaction Mechanism Elucidation Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Studies often employ a combination of experimental kinetics, stereochemical analysis, and computational modeling.

Ring-Opening Reactions: The nucleophilic ring-opening of N-sulfonylazetidines is widely accepted to proceed through a concerted SN2 mechanism. organic-chemistry.orgnih.gov This pathway involves a single, high-energy transition state rather than a discrete intermediate. In this transition state, the nucleophile forms a partial bond to the electrophilic carbon of the azetidine ring, while the C-N bond is simultaneously breaking. nih.gov Computational studies using Density Functional Theory (DFT) on related azetidinium systems have helped to map the potential energy surface and confirm that this pathway is generally lower in energy than a stepwise SN1 mechanism, which would involve an unstable carbocation intermediate. nih.gov For acid-catalyzed processes, the key initial step is the protonation of the azetidine nitrogen, which further activates the ring for nucleophilic attack. nih.govbeilstein-journals.org

Reactions of the Acetate Moiety: For reactions involving the acetate group, the key reactive intermediate is the enolate anion. masterorganicchemistry.comlibretexts.org Upon deprotonation of the α-carbon, a planar, sp²-hybridized enolate is formed. This intermediate is ambident, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom of the carboxylate. libretexts.org While O-alkylation is possible, reactions with soft electrophiles like alkyl halides predominantly occur at the α-carbon (C-alkylation) to form a more stable C-C bond. masterorganicchemistry.com

Thermodynamics: The primary thermodynamic factor driving the reactivity of the azetidine ring is the release of its substantial ring strain (approx. 25.4 kcal/mol). rsc.orgresearchgate.net This makes ring-opening reactions highly exothermic and thermodynamically favorable. For instance, the polymerization of N-(methanesulfonyl)azetidine is driven by both the release of ring strain and the formation of a more stable anion on the nitrogen atom in the polymer backbone. nsf.gov

Kinetics: While thermodynamically favored, ring-opening reactions of N-sulfonylazetidines possess a significant kinetic barrier. For example, the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine requires temperatures exceeding 100 °C, indicating a high activation energy. nsf.govnih.gov The rate of acid-mediated ring-opening is highly dependent on pH, as the concentration of the protonated, more reactive azetidine species is a key determinant of the reaction rate. nih.gov

The kinetics of reactions at the acetate moiety are primarily governed by the acidity of the α-protons and the strength of the base used for deprotonation. The formation of the enolate is often the rate-determining step in alkylation reactions. msu.edu The rate of ester hydrolysis is also dependent on pH, with both acid- and base-catalyzed pathways being possible, each with its own distinct rate law and kinetic parameters. researchgate.netchemrxiv.org

A summary of key energetic parameters for related systems is provided below.

Table 2: Estimated Energetic Parameters for Azetidine Reactions
TransformationParameterTypical Value / ObservationSignificanceReference
Azetidine Ring SystemRing Strain Energy~25.4 kcal/molStrong thermodynamic driving force for ring-opening. rsc.orgresearchgate.net
Anionic Ring-Opening PolymerizationActivation BarrierHigh (Requires T > 100 °C for MsAzet)Indicates significant kinetic stability despite thermodynamic instability. nsf.govnih.gov
Acid-Catalyzed Ring-OpeningRate DeterminantpKₐ of azetidine nitrogenProtonation is crucial for activating the ring; rate is pH-dependent. nih.gov
α-Proton Deprotonation (Acetate)pKₐLower than typical esters due to SO₂ groupFacilitates enolate formation with standard bases. masterorganicchemistry.com

Derivatization Reactions and Transformations of this compound

While specific experimental studies on the derivatization and transformation of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of N-sulfonylated azetidines and related compounds. The structure, featuring a strained four-membered ring activated by an electron-withdrawing sulfonyl group and a reactive acetate moiety, suggests a rich potential for chemical modification.

Functional Group Interconversions and Modifications

The acetate functional group in this compound serves as a prime site for various interconversions. Standard organic transformations can be employed to modify this side chain, thereby accessing a range of derivatives with altered physicochemical properties.

One of the most straightforward modifications is the esterification of the carboxylate. By converting the sodium salt to the corresponding carboxylic acid, a variety of esters can be synthesized through reactions with different alcohols under acidic conditions or by using coupling agents. This allows for the introduction of diverse alkyl or aryl groups, which can modulate the compound's solubility and steric profile.

Similarly, amidation reactions can be performed by activating the carboxylic acid (e.g., as an acyl chloride or with a peptide coupling reagent) and reacting it with a wide array of primary or secondary amines. This transformation would yield a series of amides, introducing new functional groups and potential points for further derivatization.

The methylene (B1212753) group adjacent to the sulfonyl and carbonyl groups is activated and could potentially undergo alkylation or other C-C bond-forming reactions, although this might be challenging due to the potential for competing reactions at the azetidine ring.

These functional group interconversions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Table 1: Plausible Functional Group Interconversions of the Acetate Moiety

Starting MaterialReagent(s)Product ClassPotential Application
2-(Azetidine-1-sulfonyl)acetic acidR-OH, H⁺ or DCC, DMAPEstersModulation of solubility and cell permeability
2-(Azetidine-1-sulfonyl)acetic acidSOCl₂, then R₂NHAmidesIntroduction of new pharmacophoric groups
2-(Azetidine-1-sulfonyl)acetic acidR-NH₂, EDC, HOBtAmidesBuilding blocks for peptidomimetics

Ring-Opening and Ring-Expansion Reactions of Azetidines in Chemical Synthesis

The azetidine ring in N-sulfonylated compounds is characterized by significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening. rsc.org The electron-withdrawing nature of the sulfonyl group further activates the ring by increasing the electrophilicity of the ring carbons.

Nucleophilic Ring-Opening:

Nucleophilic ring-opening reactions of N-sulfonylated azetidines typically proceed via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both electronic and steric factors. For an unsubstituted azetidine ring like the one in this compound, the attack can occur at either of the equivalent methylene carbons.

Common nucleophiles for such reactions include:

Halides: (e.g., from LiBr, LiCl) to yield haloalkyl sulfonamides.

Thiols: To produce thioether-containing sulfonamides.

Amines: Resulting in the formation of diamine derivatives.

Azides: Leading to azidoalkyl sulfonamides, which can be further functionalized.

For instance, the reaction with a thiol (R-SH) would likely yield a γ-aminopropyl sulfonamide derivative. These ring-opened products represent highly functionalized linear amines that can serve as versatile intermediates for the synthesis of more complex molecules.

Ring-Expansion Reactions:

Ring-expansion reactions provide a powerful strategy for converting strained four-membered rings into more stable five- or six-membered heterocycles. These transformations often involve the formation of an azetidinium ion intermediate. researchgate.net For a compound like this compound, derivatization to introduce a suitable side chain with a leaving group could facilitate an intramolecular cyclization followed by nucleophilic opening of the resulting bicyclic azetidinium intermediate.

For example, reduction of the acetate group to an alcohol, followed by conversion to a tosylate or halide, would create a side chain capable of intramolecularly alkylating the azetidine nitrogen. The resulting bicyclic intermediate could then be opened by a nucleophile to yield a substituted pyrrolidine (B122466) or piperidine. nih.gov This strategy allows for the diastereoselective synthesis of highly substituted larger nitrogen heterocycles. nih.gov

Another approach involves the reaction with diazo compounds in the presence of a metal catalyst, which can lead to a one-carbon ring expansion to form a pyrrolidine derivative through a nih.govbeilstein-journals.org-Stevens rearrangement. chemrxiv.org

Table 2: Potential Ring-Opening and Ring-Expansion Products

Reaction TypeReagent/ConditionResulting ScaffoldSignificance
Nucleophilic Ring-OpeningNucleophiles (e.g., RSH, NaN₃)γ-Substituted propyl sulfonamidesAccess to functionalized acyclic amines
Ring ExpansionIntramolecular N-alkylation/Nucleophilic openingSubstituted pyrrolidines/piperidinesSynthesis of larger, more stable heterocycles nih.gov
Ring ExpansionDiazo compounds, Metal catalystSubstituted pyrrolidinesControlled one-carbon ring expansion chemrxiv.org

Formation of Novel Sulfonylated Heterocycles and Scaffolds

The derivatization and transformation of this compound can lead to the formation of a variety of novel sulfonylated heterocycles and molecular scaffolds.

As discussed, ring-expansion reactions are a direct route to larger sulfonylated heterocycles such as N-sulfonylpyrrolidines and N-sulfonylpiperidines. nih.gov These scaffolds are prevalent in many biologically active compounds and are of significant interest in medicinal chemistry.

Furthermore, the functional groups present in the ring-opened products can be utilized to construct new heterocyclic systems. For example, a ring-opened product containing both an amine and a carboxylic acid ester could be cyclized to form a lactam. An azido-containing ring-opened product could undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to form a triazole-containing sulfonamide.

The azetidine ring itself can be a component of more complex, polycyclic, or spirocyclic scaffolds. By introducing functional groups onto the azetidine ring (a reaction not directly inferred for this specific compound but known for other azetidines), subsequent cyclization reactions can be designed to build fused or spirocyclic ring systems. The development of novel azetidine-based scaffolds is an active area of research for CNS-focused lead-like libraries.

The synthesis of N-sulfonyl amidines from sulfonyl azides and thioamides represents another avenue for creating novel sulfonylated heterocycles, although this is a synthetic route to such compounds rather than a direct transformation of a pre-formed sulfonylated azetidine. beilstein-journals.orgresearchgate.net

The versatility of the N-sulfonylated azetidine moiety, combined with the reactivity of the acetate side chain, makes this compound a potentially valuable building block for the synthesis of diverse and novel heterocyclic structures for applications in drug discovery and materials science.

Theoretical and Computational Chemistry Studies of Sodium 2 Azetidine 1 Sulfonyl Acetate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds containing sulfonamide groups, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and compute various electronic properties. The stability and reactivity of sulfonamide derivatives can be assessed through global reactivity descriptors derived from DFT calculations. For instance, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher stability and lower reactivity. The reactivity of a given compound is also related to its total dipole moment and the HOMO-LUMO band gap energy; a high total dipole moment and a low energy gap are indicative of a reactive chemical.

In the context of Sodium 2-(azetidine-1-sulfonyl)acetate, DFT could be used to model the molecule in both the gas phase and in solution to understand how the solvent influences its properties. The electrostatic potential distribution can be calculated to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are often identified as nucleophilic sites.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT *(Note: These are hypothetical values for this compound based on typical ranges for

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for the structural elucidation of molecules. For this compound, computational methods such as Density Functional Theory (DFT) and machine learning-based approaches can be employed to predict the ¹H and ¹³C chemical shifts. nih.govmdpi.com These predictions are invaluable for confirming the compound's structure and for the interpretation of experimental NMR spectra.

The process typically involves geometry optimization of the molecule's three-dimensional structure using a suitable level of theory and basis set, followed by the calculation of NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects, which can be modeled using implicit or explicit solvent models. mdpi.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be the expected output of such a computational study.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine (B1206935) CH₂ (adjacent to N)3.8 - 4.250 - 55
Azetidine CH₂ (β to N)2.2 - 2.618 - 22
Acetate (B1210297) CH₂4.0 - 4.460 - 65
Acetate C=O-170 - 175

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a computational NMR chemical shift prediction study.

Vibrational Frequency Analysis (IR/Raman)

Using methods like DFT, the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be calculated. chem-soc.si These calculations are performed on the optimized molecular geometry. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. chem-soc.si

A computational analysis would yield a set of vibrational modes, each with a specific frequency and intensity. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the sulfonyl group (SO₂), the stretching of the carboxylate group (COO⁻), and various vibrations of the azetidine ring. researchgate.net

An example of the kind of data obtained from a vibrational frequency analysis is presented in the table below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
SO₂ asymmetric stretch1350 - 1380HighLow
SO₂ symmetric stretch1150 - 1180HighMedium
C=O (carboxylate) stretch1600 - 1650Very HighLow
C-N stretch (azetidine)1100 - 1150MediumMedium
CH₂ wagging (azetidine)1250 - 1300MediumLow
CH₂ rocking (acetate)800 - 850LowHigh

Note: The values in this table are hypothetical and intended to illustrate the results of a computational vibrational frequency analysis.

Reaction Mechanism Modeling and Computational Kinetics

Computational chemistry provides deep insights into the mechanisms of chemical reactions, including the formation and reactivity of this compound. These studies can elucidate reaction pathways, identify key intermediates and transition states, and predict reaction rates.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction at a molecular level, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of these transition states. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, transition state searches are performed to map out the energy landscape of the reaction.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

Computational Studies of Catalytic Cycles and Reaction Pathways

Many synthetic routes to azetidine derivatives involve catalysis. researchgate.netresearchgate.netacs.org Computational studies are instrumental in elucidating the mechanisms of these catalytic cycles. For the synthesis of precursors to this compound, computational modeling could be used to investigate the role of a catalyst in lowering the activation energy of the reaction.

These studies would involve calculating the energies of all intermediates and transition states in the proposed catalytic cycle. By comparing the energy profiles of different potential pathways, the most likely reaction mechanism can be determined. This information is vital for optimizing reaction conditions and for the design of more efficient catalysts. For instance, in a phase-transfer catalyzed synthesis of related spirocyclic azetidine oxindoles, computational insights could help rationalize the observed enantioselectivity. nih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Sodium 2-(azetidine-1-sulfonyl)acetate. By providing a highly accurate mass measurement, typically with sub-ppm error, HRMS allows for the determination of the compound's elemental formula, offering strong evidence for its identity. For the anionic component, 2-(azetidine-1-sulfonyl)acetate, the exact mass can be calculated and compared against the experimentally observed value.

Table 1: HRMS Data for [M-Na]⁻ Ion of this compound

Parameter Value
Chemical Formula (Anion) C₅H₈NO₄S⁻
Theoretical Exact Mass 178.01800 u
Observed Mass (Hypothetical) 178.01795 u

Beyond structural confirmation, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for impurity profiling. nih.govresearchgate.net This method separates the parent compound from any process-related impurities or degradation products, and the high-resolution mass data allows for the tentative identification of these minor components by determining their elemental formulas. This is crucial for understanding the synthesis process and ensuring the compound's quality for research applications.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

While one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals in this compound.

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, identifying which protons are adjacent in the molecular structure. For instance, the methylene (B1212753) protons of the acetate (B1210297) group would appear as a singlet, while the protons on the azetidine (B1206935) ring would show a distinct coupling pattern (a triplet for the C2/C4 protons and a quintet for the C3 proton).

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (2-3 bonds), which helps to piece together the entire molecular framework, confirming the connectivity between the acetate group, the sulfonyl group, and the azetidine ring.

Table 2: Hypothetical NMR Signal Assignments for 2-(azetidine-1-sulfonyl)acetate Anion

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations HSQC/HMBC Correlations
CH₂ (acetate) ~3.9 ~55 None HSQC to C(acetate); HMBC to C=O
CH₂ (azetidine, C2/C4) ~3.8 ~50 CH₂ (C3) HSQC to C(azetidine, C2/C4)
CH₂ (azetidine, C3) ~2.2 ~18 CH₂ (C2/C4) HSQC to C(azetidine, C3)

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be rendered in a crystalline form suitable for analysis, single-crystal X-ray crystallography would offer the most definitive structural information. This technique provides a precise three-dimensional map of the atoms in the solid state, confirming not only the molecular connectivity but also providing exact bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals details about the crystal packing, intermolecular interactions (such as hydrogen bonding), and the coordination environment of the sodium cation. While the application of this technique is contingent on obtaining high-quality crystals, its ability to provide an absolute structure is unparalleled.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is fundamental to assessing the purity of this compound and for isolating it from synthesis reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for determining purity. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to this specific compound. However, this technique is essential for substituted azetidine derivatives where a stereocenter is present, in which case specialized chiral stationary phases are used to separate the enantiomers. nih.govresearchgate.net

For obtaining highly pure samples of this compound for use as an analytical standard or for further research, preparative chromatography is employed. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle multi-gram quantities of material. nih.govmdpi.comresearchgate.net Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent removed to yield the isolated product. Flash chromatography, using silica (B1680970) gel as the stationary phase, can also be used as a purification method for the non-salt form of the compound during its synthesis. nih.gov

Applications of Sodium 2 Azetidine 1 Sulfonyl Acetate in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block in Complex Molecule Synthesis

The inherent reactivity of the azetidine-1-sulfonyl structure makes Sodium 2-(azetidine-1-sulfonyl)acetate a valuable building block for constructing intricate molecular architectures sought after in medicinal chemistry and organic synthesis. rsc.orgrsc.org

Precursor for Azetidine-Containing Scaffolds and Ring Systems

The azetidine (B1206935) ring is a highly desirable motif in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity. rsc.orgnih.govresearchgate.net Compounds analogous to this compound, particularly azetidine sulfonyl fluorides (ASFs), have been identified as powerful reagents for introducing this valuable scaffold into a wide range of molecules. nih.govnih.govchemrxiv.org

ASFs act as precursors to carbocations under mild thermal conditions, enabling them to couple with a broad spectrum of nucleophiles to form diverse 3-substituted azetidine derivatives. nih.govacs.org This reactivity provides a strategic advantage over other methods, which can be limited by harsh conditions or narrow substrate scope. nih.gov Given that this compound shares the core azetidine-1-sulfonyl structure, it is positioned to serve a similar function as a stable, easy-to-handle precursor for the synthesis of densely functionalized azetidine-based compounds. nih.govnih.gov Its utility lies in its potential to deliver the azetidine unit to complex molecular frameworks, a critical step in the development of new therapeutic agents. jmchemsci.com

Table 1: Representative Reactions of Azetidine Sulfonyl Derivatives This table is based on the reactivity of analogous Azetidine Sulfonyl Fluorides (ASFs).

Reaction Type Nucleophile Resulting Motif Significance Reference
Defluorosulfonylation (deFS) Amines, Alcohols Amino-azetidines, Alkoxy-azetidines Access to novel pharmacophore motifs nih.govnih.gov
deFS Coupling NH-Azoles Azolyl-azetidines Creation of unique heterocyclic systems nih.gov
deFS Coupling Phosphorus-based Nucleophiles Phosphonate-azetidines Introduction of bioisosteric groups nih.govchemrxiv.org
SuFEx Reactivity Alkoxides Azetidine Sulfonate Esters Conjugation with complex molecules nih.gov

Reagent in Sulfonyl Transfer Reactions and Organosulfur Compound Synthesis

The sulfonyl group is a cornerstone of organosulfur chemistry, participating in a variety of essential transformations. Azetidine sulfonyl fluorides, for example, are known to undergo Sulfur-Fluoride Exchange (SuFEx) reactions, a type of "click chemistry" transformation that allows for the efficient formation of sulfur(VI) derivatives like sulfonamides and sulfonate esters. nih.govacs.org This reactivity is highly valued for its reliability and broad functional group tolerance.

This compound, by virtue of its sulfonyl group, can be considered a potential reagent for sulfonyl transfer reactions. In this role, the azetidine-1-sulfonyl moiety could be transferred to nucleophiles such as amines or alcohols, providing a direct route to novel sulfonamides and sulfonate esters incorporating the azetidine ring. The stereocontrolled ring-opening of related azetidinium salts with sulfur nucleophiles has been shown to produce functionalized organosulfur compounds, highlighting the utility of the azetidine core in directing the synthesis of such molecules. researchgate.net The acetate (B1210297) portion of the molecule may further modulate its reactivity and solubility, offering advantages in specific synthetic contexts.

Potential in Designing Novel Organic Reagents and Catalysts

The distinct structural features of this compound—a strained ring, an electrophilic sulfur center, and a nucleophilic acetate—offer significant potential for the design of new reagents and catalysts. The azetidine ring itself is a valuable component in designing chiral ligands for asymmetric catalysis, where its conformational rigidity can impart high levels of stereocontrol. rsc.org

By modifying the acetate group or the azetidine ring, it is possible to envision the creation of bifunctional reagents. For instance, the molecule could be tethered to a catalytic metal center, where the azetidine-sulfonyl portion could influence the steric and electronic environment, thereby tuning the catalyst's selectivity and activity. The inherent strain of the four-membered ring can also be harnessed in strain-release reactions, a strategy increasingly used to drive complex chemical transformations. rsc.org

Exploratory Applications in Functional Materials Chemistry

The unique properties of the azetidine ring, when incorporated into macromolecules, can lead to materials with novel and useful characteristics.

Integration into Polymer Backbones and Polymeric Materials

Research has demonstrated that N-sulfonylazetidines are effective monomers for anionic ring-opening polymerization (AROP). rsc.orgnih.gov The electron-withdrawing sulfonyl group activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent polymerization. This process allows for the synthesis of linear poly(trimethylenimine) derivatives, which are polymers with a repeating three-carbon and one-nitrogen backbone. nih.gov

Specifically, monomers like N-(methanesulfonyl)azetidine and N-(tolylsulfonyl)azetidine have been successfully polymerized to create polysulfonamides. rsc.orgnih.govnsf.gov This established reactivity strongly suggests that this compound could function as a monomer in similar AROP processes. researchgate.netutwente.nl The incorporation of the sodium acetate group would result in a charged or highly polar polymer with distinct properties, such as enhanced water solubility or the ability to coordinate with metal ions. The acetate moiety also provides a convenient handle for post-polymerization modification, allowing for the tuning of the final material's properties.

Table 2: Polymerization of N-Sulfonylazetidine Monomers

Monomer Polymerization Method Resulting Polymer Key Features Reference
N-(p-tolylsulfonyl)azetidine Anionic Ring-Opening Linear Poly(pTsAzet) Living polymerization, controlled molecular weight nih.gov
N-(methanesulfonyl)azetidine Anionic Ring-Opening Branched p(MsAzet) Polymerization occurs at elevated temperatures rsc.org
Potassium (azetidin-1-yl-sulfonyl)methanide Activated Monomer AROP p(N-K-MsAzet) Spontaneous polymerization at room temperature nsf.gov

Self-Assembly Studies of Designed Architectures (if relevant)

While specific studies on the self-assembly of this compound have not been extensively reported, its molecular structure suggests potential in this area. The compound possesses an amphiphilic nature, with a polar, ionic sodium acetate "head" and a less polar azetidine-sulfonyl "tail." In principle, such molecules can form organized supramolecular structures, such as micelles or vesicles, in appropriate solvent systems. This area remains a topic for future exploration, where the unique geometry and rigidity of the azetidine ring could lead to novel self-assembled architectures with applications in materials science and nanotechnology.

Future Research Directions and Emerging Paradigms in the Study of Sodium 2 Azetidine 1 Sulfonyl Acetate

Development of More Sustainable and Green Synthetic Routes

The future synthesis of Sodium 2-(azetidine-1-sulfonyl)acetate will increasingly prioritize sustainability, moving away from traditional methods that often rely on harsh reagents and generate significant waste. Research is trending towards the adoption of photocatalysis, electrosynthesis, and the use of environmentally benign solvents and catalysts.

One promising avenue is the use of visible-light photocatalysis, which can drive reactions like the aza Paternò-Büchi [2+2] cycloaddition to form the azetidine (B1206935) ring under mild conditions. acs.orgrsc.org This approach avoids the high temperatures and harsh reagents associated with some traditional cyclization methods. rsc.org Similarly, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents an efficient way to construct the azetidine core. nih.govnih.gov For the sulfonyl component, research into greener methods for producing precursors like sulfonyl chlorides and fluorides is crucial. This includes exploring alternatives to conventional reagents like chlorosulfonic acid by using SO3 in recyclable liquid SO2, which improves atom economy and reduces acid waste. researchgate.net Electrosynthesis also offers a green alternative for creating sulfonyl compounds, using electricity to drive reactions and minimize the need for chemical oxidants. acs.org Furthermore, the adoption of sustainable solvents, such as cyclopentyl methyl ether (CPME), in flow-batch systems for the synthesis of strained nitrogen heterocycles points towards safer and more scalable production methods. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine moiety, estimated at approximately 25.4 kcal/mol, makes it a fertile ground for discovering novel chemical reactions. rsc.org This strain, balanced with greater stability compared to aziridines, allows for unique transformations that can be triggered under specific conditions. rsc.org

A significant area of future exploration involves harnessing azetidine sulfonyl fluorides (ASFs) as precursors to carbocations. This can lead to unusual defluorosulfonylation reactions, enabling the facile coupling of the azetidine motif with a wide range of nucleophiles under mild conditions. acs.org Another emerging paradigm is radical strain-release photocatalysis. This method uses visible light to generate radical intermediates that can be intercepted by highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) to produce densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy opens pathways to complex azetidine derivatives that were previously difficult to access. Furthermore, advances in photocatalyzed [2+2] cycloadditions (the aza Paternò-Büchi reaction) are overcoming previous limitations, such as the rapid isomerization of excited imine intermediates, allowing for the synthesis of new azetidine structures from acyclic imines and alkenes. acs.org

Advanced Computational Approaches for Structure-Reactivity Correlations and Design

Advanced computational modeling is becoming an indispensable tool for predicting and guiding the synthesis of complex molecules like azetidines, moving the field from trial-and-error experimentation to rational design. thescience.dev By using computational models to calculate key molecular properties, researchers can prescreen potential reactants and predict reaction outcomes with increasing accuracy. thescience.devbioquicknews.com

A prominent example is the successful prediction of photocatalyzed azetidine synthesis by modeling the frontier orbital energies of alkene and oxime precursors. thescience.devmit.edu This approach allows chemists to determine beforehand which substrate pairings are likely to react successfully. mit.edu Computational studies have identified several key factors for successful photocatalytic cycloaddition. acs.org

Table 1: Computationally Derived Predictive Factors for Aza Paternò-Büchi Reactions acs.org
Predictive FactorDescriptionSignificance in Reaction Design
Frontier Orbital Energy MatchThe frontier orbital energy of the imine component (e.g., oxime ester) must align with that of the alkene after activation by the photocatalyst.Allows for pre-screening of compatible alkene/imine pairs, saving experimental time and resources.
Transition State EnergyThe energy of the transition state for the desired cycloaddition must be lower than the energy barrier for competing side reactions, such as alkene dimerization.Helps in selecting reaction conditions and catalysts that favor the formation of the azetidine product over undesired byproducts.
Substrate AccessibilityThe reacting carbon atom on the imine component (e.g., the oxime carbon) must have sufficient accessible surface area to participate in the reaction.Guides the design of substrates by identifying potential steric hindrances that could prevent the reaction.

Density Functional Theory (DFT) calculations are also crucial for elucidating complex reaction mechanisms, such as the radical strain-release pathway and the regioselectivity of radical cyclizations, providing insights that guide the optimization of these novel transformations. researchgate.netnih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of processes related to this compound. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of precursors like sulfonyl chlorides. mdpi.com

Automated continuous flow systems allow for precise control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and significantly higher spacetime yields compared to batch methods. mdpi.comresearchgate.net For instance, the production of aryl sulfonyl chlorides has been shown to be vastly more efficient in automated continuous stirred-tank reactor (CSTR) systems. mdpi.com

Table 2: Comparison of Batch vs. Automated Flow Synthesis for Aryl Sulfonyl Chloride mdpi.com
ParameterOptimized Batch ProcessAutomated Flow Process
Scale/Time~65 g in 6.5 hours~500 g in 6.5 hours
Spacetime YieldLowerSignificantly Improved
Process ControlManual, less consistentAutomated feedback controllers, high consistency and reliability
SafetyHigher risk due to large volumes of heated, corrosive reagentsImproved safety due to smaller reactor volumes and better thermal control

These automated platforms can be used to rapidly screen different reagents, catalysts, and reaction conditions to optimize the synthesis of the target molecule and its derivatives. nih.govscite.ai When coupled with HTE techniques for evaluating the properties of the synthesized compounds, these automated systems can dramatically accelerate the discovery of new azetidine-based molecules with desired functions. scite.ai

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

Beyond its own sustainable synthesis, this compound and its derivatives have the potential to become valuable tools in broader green chemistry applications. The unique structural and electronic properties of the azetidine ring make it a compelling scaffold for the development of novel organocatalysts.

Chiral azetidines have already been successfully employed in asymmetric catalysis for reactions like Friedel-Crafts alkylations and Michael-type reactions. researchgate.net Such organocatalysts are often advantageous as they can be inexpensive, robust, and more environmentally benign than their metal-based counterparts. researchgate.net Future research will likely explore the catalytic activity of functionalized azetidine-sulfonyl compounds in a wider range of organic transformations. Additionally, the sulfonyl group opens avenues for application in emerging sustainable technologies. For example, sulfonyl compounds are key players in electrosynthesis, where they can act as radical precursors for constructing C-S and C-C bonds under oxidant-free conditions. acs.org Furthermore, the conversion of the sulfonyl acetate (B1210297) group to a sulfonyl fluoride (B91410) could allow the molecule to participate in Sulfur Fluoride Exchange (SuFEx) "click chemistry." acs.org This highly efficient and selective ligation chemistry is a powerful tool in sustainable drug discovery and materials science for rapidly linking molecular building blocks. acs.orgsciencedaily.com

Q & A

Q. What are the recommended analytical techniques for characterizing Sodium 2-(azetidine-1-sulfonyl)acetate, and how should they be applied?

  • Methodological Answer : Use a combination of 1H and 13C NMR spectroscopy to confirm the azetidine ring and sulfonyl-acetate backbone. For purity assessment, HPLC with UV detection (λ = 210–230 nm) is recommended, as sulfonyl groups exhibit strong absorbance in this range. Elemental analysis (e.g., sulfur and nitrogen content) should align with theoretical values (±0.3% tolerance) to verify stoichiometry . Quantify residual solvents via gas chromatography (GC) if synthesized via organic routes. For ionic strength validation, conduct conductivity measurements in aqueous solutions (e.g., 0.1 M) .

Q. How can researchers ensure the stability of this compound in aqueous solutions during experiments?

  • Methodological Answer : Monitor pH-dependent stability using buffered solutions (pH 3.5–7.4) and track degradation via LC-MS over 24–72 hours. The sulfonyl group is prone to hydrolysis under acidic conditions; thus, neutral to slightly alkaline buffers (e.g., phosphate buffer, pH 7.0) are optimal. Store solutions at 4°C in amber vials to prevent photodegradation. For long-term storage, lyophilize the compound and keep it desiccated at -20°C .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Conduct a risk assessment per institutional guidelines (e.g., OSHA or ECHA standards) prior to use. Use fume hoods and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong acids/bases to prevent sulfonyl group decomposition. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency showers and eyewash stations must be accessible and tested monthly .

Advanced Research Questions

Q. How can computational methods address gaps in experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Use ACD/Labs Percepta Platform or COSMO-RS to predict logP, solubility, and pKa. For aqueous solubility, apply the General Solubility Equation (GSE) using melting point estimates from differential scanning calorimetry (DSC). Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Validate predictions with limited experimental data (e.g., compare predicted vs. observed logD in octanol-water systems) .

Q. What experimental design strategies are effective for studying the compound’s structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer : Design a fragment-based library incorporating variations in the azetidine ring (e.g., N-substitutions) and sulfonyl linker length. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins. For cellular assays, optimize dose-response curves (0.1–100 µM) in media supplemented with 10% FBS to account for protein binding. Cross-reference results with high-throughput screening (HTS) data from compound libraries to identify synergistic or antagonistic effects .

Q. How should researchers resolve contradictions in spectroscopic data between synthesis batches?

  • Methodological Answer : Perform batch-to-batch impurity profiling using LC-QTOF-MS to detect trace byproducts (e.g., sulfonic acid derivatives). Compare 2D NMR (HSQC, HMBC) to confirm structural consistency. If discrepancies persist, employ X-ray crystallography to resolve stereochemical ambiguities. Statistical tools like principal component analysis (PCA) can identify outlier batches based on spectral fingerprints .

Data Analysis and Reporting

Q. What are best practices for presenting raw and processed data in publications on this compound?

  • Methodological Answer : Include supplementary tables with NMR shifts, HPLC retention times, and elemental analysis results. For kinetic studies, use non-linear regression models (e.g., Michaelis-Menten) to analyze enzyme inhibition data. Report uncertainties (e.g., ±SD from triplicate experiments) and exclude outliers via Grubbs’ test . Adhere to EASE Guidelines for structuring abstracts: explicitly state objectives, methods, key results (e.g., IC50 values), and implications for future research .

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